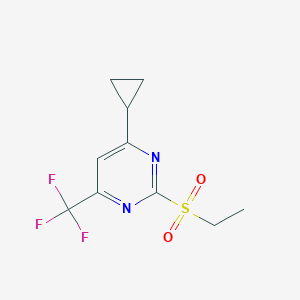

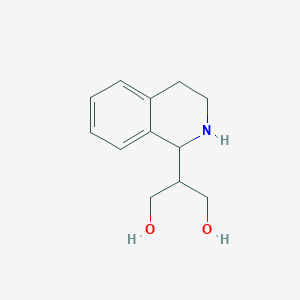

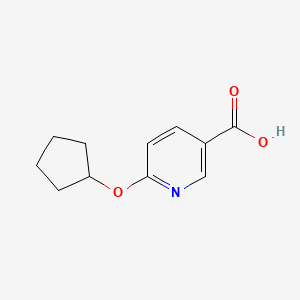

N-methyl-N-(prop-2-en-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-methyl-N-(prop-2-en-1-yl)acetamide, also known as NMA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

- Substituted N-(silatran-1-ylmethyl)acetamides, including N-methyl-N-(trimethoxysilylmethyl)acetamide, have been synthesized, demonstrating muscarinic agonist activity by mimicking the effect of acetylcholine and binding directly to cholinoreceptors of the ileal smooth muscle (Pukhalskaya et al., 2010).

Anticancer Activity

- Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including a derivative of N-methylacetamide, showed potential anticancer activity against human lung adenocarcinoma cells (Evren et al., 2019).

Pharmaceutical Development

- Novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed, with potential implications in pharmaceutical sciences (Yang Jing, 2010).

Hydroformylation and Synthesis Techniques

- Rhodium-catalyzed hydroformylation of N-(2-propenyl)-β-lactams, involving N-methylacetamide derivatives, is a key step in synthesizing biologically relevant functionalized acetamides (Dekeukeleire et al., 2010).

Solar Cell Applications

- Benzothiazolinone acetamide analogs, including N-methyl derivatives, have been synthesized and studied for their potential in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (Mary et al., 2020).

Coordination Complexes and Antioxidant Activity

- Pyrazole-acetamide derivatives, including N-methyl variants, were used to construct Co(II) and Cu(II) coordination complexes, showing significant antioxidant activity (Chkirate et al., 2019).

Mechanism of Action

Mode of Action

It is suggested that the compound may act as a photosensitizer, generating reactive oxygen species through energy transfer and a single electron transfer pathway . This could potentially lead to various changes in the cellular environment.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-methyl-N-(prop-2-en-1-yl)acetamide are not well-studied. Therefore, its impact on bioavailability is unclear. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

It is suggested that the compound may have an impact on the generation of reactive oxygen species

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its action

properties

IUPAC Name |

N-methyl-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4-5-7(3)6(2)8/h4H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNSIFBJBPSASG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560013 |

Source

|

| Record name | N-Methyl-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(prop-2-en-1-yl)acetamide | |

CAS RN |

53376-60-6 |

Source

|

| Record name | N-Methyl-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)

![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)